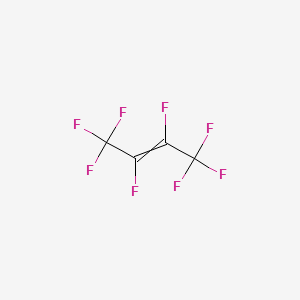

Octafluorobut-2-ene

Description

Contextual Significance of Perfluorinated Olefins in Modern Chemistry

Perfluorinated olefins, often referred to as fluoro-olefins, are a class of organofluorine compounds characterized by at least one carbon-carbon double bond and the substitution of all hydrogen atoms with fluorine. This extensive fluorination imparts unique properties to these molecules, distinguishing them from their hydrocarbon counterparts. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms result in compounds with high thermal stability, chemical inertness, and low surface energy. solubilityofthings.comlookchem.com

These properties make perfluorinated olefins indispensable in a wide array of applications. They are fundamental building blocks in the production of fluoropolymers, which are utilized in non-stick coatings, insulating materials, and chemical-resistant linings. lookchem.com In the realm of advanced chemical research, perfluorinated olefins are investigated for their unique reactivity. The electron-withdrawing nature of the fluorine atoms makes the double bond electron-deficient and susceptible to nucleophilic attack, a reactivity pattern that is the reverse of that seen in typical hydrocarbon alkenes. This unusual reactivity allows for the synthesis of a variety of fluorinated organic molecules that would be difficult to prepare by other means.

Furthermore, the study of perfluorinated olefins contributes to a deeper understanding of fundamental chemical principles, including the effects of fluorine substitution on molecular structure, bonding, and reaction mechanisms. Their reactions, such as cycloadditions and nucleophilic vinyl substitutions, provide insights into the behavior of highly fluorinated systems. bibliotekanauki.plresearchgate.net

Research Trajectories and Academic Relevance of Octafluorobut-2-ene

This compound, as a prominent member of the perfluorinated olefin family, has been the focus of various research endeavors. Its academic relevance stems from its utility as a model compound for studying the chemistry of fluoro-olefins and as a versatile reagent in organic synthesis.

One significant area of research involves the synthesis of this compound itself. A notable method involves the reaction of 2,3-dichlorohexafluorobut-2-ene with potassium fluoride (B91410), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740), which yields a mixture of the E and Z isomers of this compound with high efficiency. google.com This accessibility has facilitated further exploration of its chemical behavior.

The reactivity of this compound is a major research focus. It readily participates in various chemical transformations, including:

Cycloaddition Reactions: It reacts with nitrones to form stereoisomeric isoxazolidine (B1194047) derivatives. bibliotekanauki.pl

Nucleophilic Reactions: this compound undergoes efficient polyfluoroalkylation reactions with various aromatic and heteroaromatic compounds, such as perfluoropyridine and nitropentafluorobenzene, leading to the formation of perfluoro-2-butyl derivatives. researchgate.net

Reactions with Metal Complexes: It reacts with palladium complexes to form conventional organometallic products. rsc.org

Reactions with Active Nitrogen: Studies on its reaction with active nitrogen have shown the formation of fluorocarbons and nitrogen-containing compounds, providing insights into the reaction mechanisms of perfluorinated hydrocarbons. cdnsciencepub.com

The study of this compound also extends to its potential applications. For instance, its use in the synthesis of fluoropolymers is an area of industrial interest. lookchem.com Furthermore, research into its photochemical rearrangement and reactions under free-radical conditions continues to expand the understanding of its fundamental chemical properties. rsc.orgrsc.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4F8 | chemicalbook.comechemi.com |

| Molecular Weight | 200.03 g/mol | chemicalbook.comnih.govchemeo.com |

| Appearance | Colorless, nonflammable gas | chemicalbook.comnih.govechemi.com |

| Boiling Point | 1.2 °C to 8.3 °C | echemi.comlookchem.comchemsrc.com |

| Melting Point | -136 °C to -129 °C | echemi.comchemsrc.com |

| Density | 1.521 g/cm³ to 1.5297 g/cm³ | echemi.comlookchem.comchemsrc.com |

| Vapor Pressure | 1360 to 2.00e+03 mmHg | echemi.comlookchem.com |

| Refractive Index | 1.248 to 1.26 | echemi.comlookchem.com |

| Solubility | Poorly soluble in water; soluble in non-polar organic solvents like hexane, octane, and toluene. Very soluble in N,N-Dimethylformamide and soluble in methanol (B129727). | solubilityofthings.comechemi.com |

Isomers of this compound

| Isomer | CAS Number | Boiling Point |

| (E)-Octafluorobut-2-ene | 1516-64-9 | 8.3 °C at 760 mmHg |

| (Z)-Octafluorobut-2-ene | 1516-65-0 | 8.3 °C at 760 mmHg |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4F8 |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobut-2-ene |

InChI |

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12 |

InChI Key |

WSJULBMCKQTTIG-UHFFFAOYSA-N |

SMILES |

C(=C(C(F)(F)F)F)(C(F)(F)F)F |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(F)(F)F)F |

physical_description |

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies for Octafluorobut 2 Ene and Its Analogs

Halogen Exchange Reactions in Perfluorinated Alkene Synthesis

The halogen exchange (Halex) process is a cornerstone in the industrial synthesis of fluoroaromatics and is also applied to the production of perfluorinated alkenes. google.comwikipedia.org This method involves the substitution of chlorine or other halogens with fluorine by using an alkali-metal fluoride (B91410). google.com The Halex process is particularly effective for producing a range of fluorinated compounds, and its application has been demonstrated in the synthesis of various perfluoro-olefins. google.compsu.edu

Potassium Fluoride Mediated Fluorination Pathways

Potassium fluoride (KF) is a common and cost-effective fluorinating agent used in Halex reactions. google.com Its efficacy is demonstrated in the synthesis of octafluorobut-2-ene from a chlorinated precursor. A specific laboratory-scale synthesis involves the reaction of 2,3-dichlorohexafluorobut-2-ene with potassium fluoride, which yields a mixture of E/Z isomers of this compound. google.comgoogle.com In a documented procedure, heating 2,3-dichlorohexafluorobut-2-ene with potassium fluoride for 48 hours resulted in a 90% yield of this compound. google.comgoogle.com

The reaction can be represented as: CF3-CCl=CCl-CF3 + KF → CF3-CF=CF-CF3 + KCl

This pathway highlights the direct substitution of chlorine atoms with fluorine at the double bond, a key step in producing perfluorinated alkenes. google.com The use of anhydrous potassium fluoride is crucial for the success of these reactions. orgsyn.org

Table 1: Synthesis of this compound via Potassium Fluoride Mediated Halogen Exchange

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichlorohexafluorobut-2-ene | Potassium Fluoride, 18-crown-6 (B118740) | Heated for 48 hours | E/Z this compound (3:1 ratio) | 90.0% | google.com |

| 2,3-Dichlorohexafluorobut-2-ene | Potassium Fluoride, 18-crown-6 ether | 190 °C, 48 hours | This compound | 90% | sibran.ru |

Role of Aprotic Solvents in Halex Reactions

Halex reactions are typically conducted in polar aprotic solvents. google.compsu.edugoogle.com These solvents are crucial as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. nih.gov Common solvents for this purpose include sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide or THTD), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). google.comwikipedia.orggoogle.com For instance, the synthesis of related fluoro-olefins from hexachlorobutadiene using potassium fluoride is often performed in sulfolane. google.compsu.edu

Recent research has explored the use of perfluorocarbons (PFCs) as solvent replacements or "bulking agents" in Halex reactions. google.compsu.edursc.org PFCs, such as perfluoroperhydrophenanthrene, are chemically inert, have high boiling points, and are immiscible with most organic solvents, which simplifies product recovery and reduces waste. psu.edursc.org Using PFCs can significantly reduce the required amount of traditional aprotic solvents. google.compsu.edu For example, high conversions to octafluorocyclopentene (B1204224) were achieved with only 25% of the typical amount of THTD when a PFC was used as a co-solvent. google.com

Catalytic Approaches to this compound Production

To enhance the efficiency of Halex reactions, particularly the solubility and reactivity of potassium fluoride, phase-transfer catalysts (PTCs) are often employed. scientificupdate.comwikipedia.org These catalysts, such as crown ethers and quaternary ammonium (B1175870) salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. wikipedia.orgacenet.edu

In the synthesis of this compound from 2,3-dichlorohexafluorobut-2-ene, 18-crown-6 is used as a phase-transfer catalyst in conjunction with potassium fluoride. google.comgoogle.com The crown ether coordinates with the potassium ion, creating a more "naked" and highly reactive fluoride anion, which accelerates the substitution reaction. google.com The molar ratio of the phase-transfer catalyst can significantly influence the product distribution in related reactions. google.com For example, in the fluorination of hexachlorobutadiene, different ratios of 18-crown-6 led to different major products, including 2H-heptafluorobut-2-ene and hexafluorobut-2-yne. google.com

Table 2: Effect of Phase-Transfer Catalyst (18-crown-6) on Halex Reactions

| Substrate | Catalyst System | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichlorohexafluorobut-2-ene | KF, 18-crown-6 (10 mol%) | Heated, 48h | This compound | 90% | google.com |

| Hexachlorobutadiene | KF, 18-crown-6 (50 mol%) | Heated, 15h | 2H-Heptafluorobut-2-ene | 55% | google.com |

| Hexachlorobutadiene | KF, 18-crown-6 (1 mol%) | Sealed system, Heated, 15h | Hexafluorocyclobutene | 68% | google.com |

Pyrolytic Synthesis Routes for Perfluoro-olefins

Pyrolysis, or thermal decomposition at high temperatures, is another significant method for synthesizing perfluoro-olefins. wikipedia.org This process typically involves the breakdown of larger fluorinated molecules, such as fluoropolymers or perfluorocarboxylic acid salts, into smaller, unsaturated fluorocarbons. wikipedia.orgnist.govresearchgate.netacs.org For example, the pyrolysis of polytetrafluoroethylene (PTFE) at temperatures between 500-800°C yields a mixture of fluorinated compounds, including tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene, and octafluorocyclobutane (B90634). researchgate.netup.ac.za The main products of TFE pyrolysis at moderate temperatures include perfluorobut-1-ene and perfluorobut-2-ene. sibran.ru

Mechanisms Involving Biradicaloid Intermediates

The mechanisms of pyrolytic formation of perfluoro-olefins are complex and often involve radical intermediates. up.ac.zaresearchgate.net In the gas-phase pyrolysis of tetrafluoroethylene, the formation of higher perfluoro-olefins is understood to proceed through biradicaloid intermediates. sibran.ru The process begins with the decomposition of TFE into a singlet 1,2-biradicaloid structure. sibran.ru This intermediate is key in the subsequent reactions; for instance, it can react with difluorocarbene (:CF2), another pyrolysis product, to form hexafluoropropylene. sibran.ru The formation of cyclic compounds like octafluorocyclobutane occurs through the addition of this biradicaloid to a TFE molecule, creating a 1,4-biradical which then cyclizes. sibran.ru It is proposed that biradicaloids are the primary intermediates in the recombination of singlet, fully fluorinated carbenes. researchgate.net

Thermolysis of Fluorinated Precursors

A variety of fluorinated precursors can be subjected to thermolysis to generate perfluoro-olefins. A well-established laboratory method is the pyrolysis of sodium or potassium salts of perfluorocarboxylic acids. wikipedia.orgsci-hub.se This thermal decarboxylation is a convenient route to perfluoroalkenes. sci-hub.se For instance, the pyrolysis of the sodium salt of pentafluoropropionic acid is a known method for generating tetrafluoroethylene. wikipedia.org Computational studies on the thermal degradation of perfluoroalkyl carboxylic acids (PFCAs) suggest that the initial favored pathways involve C-C bond homolytic cleavage, leading to carbon-centered radicals that can then undergo further reactions to form perfluoroalkenes. nsf.gov Experimental studies on the thermolysis of perfluorooctanoic acid have shown the formation of perfluoro-1-heptene as a product. researchgate.net

Table 3: Pyrolysis Precursors and Resulting Perfluoro-olefins

| Precursor | Temperature Range (°C) | Key Products | Reference |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | 500-800 | Tetrafluoroethylene, Hexafluoropropylene, Octafluorocyclobutane | researchgate.net |

| Tetrafluoroethylene (TFE) | Moderate | Perfluorobut-1-ene, Perfluorobut-2-ene, Octafluorocyclobutane | sibran.ru |

| Chlorodifluoromethane | 550-750 | Tetrafluoroethylene (via difluorocarbene) | wikipedia.org |

| Sodium salt of pentafluoropropionic acid | Pyrolysis | Tetrafluoroethylene | wikipedia.org |

One-Pot Synthetic Strategies

The development of efficient, one-pot synthetic procedures is a significant goal in chemical manufacturing, offering advantages in terms of process simplification, time, and resource management. For this compound, novel one-pot methods have been established, primarily centered around the halogen exchange (Halex) reaction. psu.eduresearchgate.net These strategies typically involve the fluorination of a chlorinated precursor in the presence of a suitable fluoride source and a phase-transfer catalyst or specialized solvent system.

A prominent one-pot synthesis of this compound starts from the precursor 2,3-dichlorohexafluorobut-2-ene. google.com In a described procedure, this precursor is heated with potassium fluoride (KF), which acts as the fluorinating agent. The reaction is facilitated by the presence of a phase-transfer catalyst, 18-crown-6, which enhances the reactivity of the fluoride salt. google.com This specific reaction, when conducted for 48 hours, was reported to yield a mixture of the (E) and (Z) isomers of this compound. google.com

Further research has explored the use of perfluorocarbon (PFC) fluids, such as perfluoroperhydrophenanthrene, as a "bulking agent" or solvent replacement in these Halex reactions. psu.edugoogle.com The use of PFCs is advantageous as they are chemically inert and can simplify the recovery of products and unreacted reagents. One-pot procedures utilizing PFCs have been successfully developed for this compound and related compounds like hexafluorocyclobutene. psu.edugrafiati.com For instance, heating the chlorinated precursor with potassium fluoride and 18-crown-6 in a PFC solvent at 190°C for 15 hours resulted in a high yield of this compound. sibran.ru A similar procedure using tetrahydrothiophene (B86538) 1,1-dioxide (THTD or sulfolane) as a co-solvent with the PFC also proved effective, albeit with a lower yield. sibran.ru

These one-pot strategies represent a significant improvement over multi-step procedures by combining the fluorination and purification steps, thereby streamlining the synthesis of this compound.

Interactive Data Table: One-Pot Synthesis Conditions for this compound

| Precursor | Fluorinating Agent | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (E/Z) | Reference |

| 2,3-Dichlorohexafluorobut-2-ene | Potassium Fluoride | 18-crown-6 | - | 48 | - | 3:1 | google.com |

| Chlorinated Butene Precursor | Potassium Fluoride | PFC, 18-crown-6 | 190 | 15 | 90 | - | sibran.ru |

| Chlorinated Butene Precursor | Potassium Fluoride | PFC, THTD | 190 | 15 | 68 | - | sibran.ru |

Precursor Chemistry and Feedstock Utilization in Industrial Syntheses

The industrial production of this compound is intrinsically linked to the availability and chemistry of its precursors and the broader utilization of fluorinated feedstocks. The Halex process is a cornerstone of industrial fluorochemical synthesis, involving the exchange of chlorine atoms for fluorine. psu.edugoogle.com

Beyond these immediate precursors, a variety of other fluorinated compounds are recognized as upstream products or potential starting materials. These include tetrafluoroethylene, octafluoro-1-butene, 2,3-dibromo-octafluorobutane, and 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodo-butane. lookchem.comchemsrc.com The existence of such a diverse range of precursors highlights the interconnectedness of the fluorochemical industry, where the output of one process can serve as the feedstock for another.

On a broader industrial scale, the synthesis of fluorinated olefins often relies on the thermal decomposition (pyrolysis) of simpler fluorinated and chlorofluorinated hydrocarbons. sibran.ru For example, the pyrolysis of difluorochloromethane is a key industrial process for producing tetrafluoroethylene, a vital monomer and a potential precursor for C4 compounds. sibran.ru While not a direct synthesis of this compound, this method is fundamental to generating the pool of fluorinated feedstocks required for more complex molecules. Another established industrial method for producing fluorinated hydrocarbons is the Fowler process, which uses high-valency metal fluorides like cobalt (III) fluoride to fluorinate hydrocarbons, thereby converting basic hydrocarbon feedstocks into perfluorocarbons. researchgate.net These foundational industrial processes ensure the supply of the necessary chlorinated and fluorinated building blocks for the synthesis of specialty chemicals like this compound.

Chemical Reactivity and Mechanistic Pathways of Octafluorobut 2 Ene

Octafluorobut-2-ene, a perfluorinated alkene, exhibits a rich and complex reactivity profile, largely dictated by the high electrophilicity of its carbon-carbon double bond. This electrophilicity is a direct consequence of the strong electron-withdrawing nature of the eight fluorine atoms. The following sections delve into the specific nucleophilic reaction dynamics of this compound.

Nucleophilic Reaction Dynamics

The electron-deficient double bond in this compound is highly susceptible to attack by nucleophiles. This reactivity underpins a variety of transformations, including fluoride (B91410) ion-initiated processes and reactions with oxygen-based nucleophiles.

Fluoride ions are effective initiators for the oligomerization and dimerization of perfluoroalkenes. The mechanism typically involves the addition of a fluoride ion to the double bond, generating a perfluoroalkyl carbanion. This carbanion can then act as a nucleophile, attacking another molecule of the perfluoroalkene to initiate chain growth.

While susceptible to fluoride ion-initiated reactions, this compound is notably more resistant to dimerization compared to other perfluoroalkenes like hexafluoropropene (B89477). researchgate.net However, under more forcing conditions, dimerization does occur. For instance, the reaction of this compound with a source of fluoride ions, such as caesium fluoride, can yield oligomeric products, including the dimer perfluoro-3,4-dimethylhex-3-ene (C8F16) and the trimer (C12F22). researchgate.net

The reaction can also proceed as a co-oligomerization with other perfluoroalkenes. The fluoride-induced reaction between perfluoropropene and this compound, for example, results in the formation of perfluoro-2,3-dimethylpent-2-ene. rsc.org The general process of fluoride ion-catalyzed oligomerization is a well-established pathway for perfluoroolefins, driven by the generation of highly reactive carbanionic intermediates. core.ac.ukfluorine1.ru

Table 1: Products of Fluoride Ion-Initiated Reactions of this compound

| Reactants | Catalyst/Conditions | Major Products |

| This compound | Caesium Fluoride (forcing conditions) | Perfluoro-3,4-dimethylhex-3-ene, C12F22 |

| This compound and Perfluoropropene | Fluoride Ion | Perfluoro-2,3-dimethylpent-2-ene |

Defluorination is another significant transformation that this compound can undergo, often in conjunction with oligomerization. The elimination of fluoride ions can be initiated through several pathways. Electrochemical reduction of simple perfluoro-olefins is one such method that leads to fluoride ion elimination. core.ac.uk This newly generated fluoride ion can then initiate the oligomerization of the remaining olefin. core.ac.uk

In reactions involving alkali metal fluorides like caesium fluoride, the defluorination process is believed to be facilitated by the formation of complex salts or caesium polyfluorides. researchgate.netcore.ac.uk An alternative mechanistic proposal involves an electron transfer process. core.ac.uk These defluorination steps appear to occur early in the reaction sequence, as evidenced by the formation of oligomers with a lower fluorine content than would be expected from simple addition. core.ac.uk

The electrophilic double bond of this compound readily reacts with various oxygen-centered nucleophiles, leading to either substitution of a vinylic fluorine atom or addition across the double bond.

The reaction of this compound with alcohols and phenols typically proceeds via nucleophilic attack of the alkoxide or phenoxide ion on the double bond. The direction of this initial attack is governed by both electronic and steric factors within the intermediate carbanion that is formed. fluorine1.ru

For example, the reaction of a mixture of (E)- and (Z)-perfluorobut-2-enes with potassium tert-butylate in triglyme (B29127) at 0°C yields the corresponding (E)- and (Z)-2-tert-butoxyperfluorobut-2-enes, which are products of vinylic substitution. fluorine1.ru Similarly, this compound has been shown to react with diols such as ethyleneglycol. fluorine1.ru While the primary attack is nucleophilic, the subsequent elimination of a fluoride ion leads to the net substitution product. In related systems, such as trans-1,1-dichlorohexafluorobut-2-ene, reaction with methanol (B129727) or phenol (B47542) results in addition products where the nucleophile adds to the second carbon of the double bond. fluorine1.ru

Table 2: Reactions of this compound with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Example Product |

| Potassium tert-butylate | Triglyme, 0°C | Vinylic Substitution | (E)- and (Z)-2-tert-Butoxyperfluorobut-2-ene |

| Ethyleneglycol | Bipolar aprotic solvents, Triethylamine | Substitution/Addition | Products of reaction with the diol |

This compound participates in [2+3] cycloaddition reactions with nitrones, which can be formed in situ from oximes, to produce heterocyclic compounds. The reaction of this compound with C,N-diphenylnitrone at room temperature directly yields the corresponding isoxazolidine (B1194047) through a cyclization process. fluorine1.ru

More specifically, the [2+3] cycloaddition of a mixture of isomeric (E)-octafluorobut-2-enes with a nitrone leads to the formation of a mixture of two stereoisomeric isoxazolidines. bibliotekanauki.pl This reaction highlights the utility of this compound as a building block in the synthesis of complex fluorinated heterocyclic systems.

Interactions with Sulfur-Nucleophiles

The carbon-carbon double bond in this compound is highly electron-deficient due to the strong electron-withdrawing effects of the eight fluorine atoms. This electronic characteristic makes it an excellent target for nucleophilic attack. Sulfur-based nucleophiles, which are generally considered "soft" nucleophiles, react readily with electrophilic perfluoroalkenes like this compound. rsc.orgmsu.edu The reactions typically proceed via an initial addition of the sulfur nucleophile to the double bond, forming a carbanionic intermediate. This intermediate can then undergo subsequent reactions, most commonly the elimination of a fluoride ion, to yield a net substitution product.

The reactions of this compound with mercaptans (thiols) and thiophenols exemplify the typical nucleophilic vinylic substitution pathway. Thiolate anions (RS⁻), generated by deprotonating the corresponding thiol with a base, are potent nucleophiles that readily attack the double bond. msu.edu This attack results in a carbanion, which stabilizes by eliminating a fluoride ion from the adjacent carbon atom. This addition-elimination mechanism leads to the formation of a perfluoroalkenyl sulfide. The regioselectivity of the attack is influenced by the stability of the intermediate carbanion, with the trifluoromethyl groups directing the nucleophilic attack to the internal carbons of the double bond.

Table 1: Representative Reactions with Mercaptans and Thiophenols

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Ethanethiol (in the presence of a base) | Aprotic Solvent | (E/Z)-1,1,1,2,4,4,4-heptafluoro-3-(ethylthio)but-2-ene | Nucleophilic Vinylic Substitution |

Reactivity with Difunctional Nucleophiles: Polymer Precursor Formation

This compound's reactivity extends to difunctional nucleophiles, where two nucleophilic centers are present in a single molecule. These reactions are crucial for synthesizing fluorinated heterocyclic compounds and for the formation of polymer precursors. Depending on the nature and spacing of the nucleophilic groups, the reaction can proceed intramolecularly to form rings or intermolecularly to form oligomers and polymers. For example, reacting this compound with a diamine or a dithiol can lead to a stepwise substitution of two vinylic fluorines, creating monomers that can be used in polycondensation reactions. The reaction of tetrafluoropyridazine (B1595357) with difunctional nucleophiles to form fused polycyclic systems provides a model for how these reactions can lead to complex scaffolds. researchgate.net Similarly, related fluoroalkenes have been shown to react with difunctional nucleophiles like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield unusual heterocyclic products. researchgate.net

Table 2: Reactions with Difunctional Nucleophiles

| Reactant 1 | Difunctional Nucleophile | Potential Product Type |

|---|---|---|

| This compound | Ethane-1,2-dithiol | Fluorinated dithiane derivative or polymer precursor |

| This compound | Benzene-1,2-diamine | Fluorinated benzimidazole (B57391) precursor |

Electrophilic Activation and Reactions

While this compound is inherently electron-poor and reactive towards nucleophiles, its reactivity can be modified and channeled towards different pathways through electrophilic activation. This is typically achieved using strong Lewis acids. wikipedia.org The Lewis acid coordinates to one of the fluorine atoms, increasing the polarization of the C-F bond and enhancing the electrophilicity of the double bond. This activation makes the alkene susceptible to attack by even weak nucleophiles or facilitates rearrangements and condensations. wikipedia.orgchemrxiv.org

Aluminum chlorofluoride (ACF) is a highly active Lewis acid capable of catalyzing transformations of fluoroolefins. thieme-connect.denih.gov It can be used to promote the condensation of fluoroalkenes with other unsaturated systems. researchgate.net For instance, high-fluorine-content ACF has been shown to be a very active Lewis acid for condensing allylic fluorides with fluoroolefins at low temperatures. researchgate.net In a related context, ACF is used as a catalyst in the synthesis of this compound itself from tetrafluoroethylene (B6358150) and iodo-pentafluoroethane. thieme-connect.de In this process, the Lewis acid facilitates the generation of a perfluoroalkyl cation or a related activated species, which then reacts with the fluoroalkene. thieme-connect.de The reaction is performed under pressure and results in a mixture of cis and trans isomers of this compound. thieme-connect.de

Table 3: Lewis Acid-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Conditions | Product | Yield |

|---|

Radical Initiated Processes

Radical reactions offer an alternative pathway for the functionalization of alkenes. However, the high fluorine content and steric hindrance of this compound present significant challenges for typical radical addition processes. Research has shown that this compound can be resistant to certain radical additions that proceed readily with non-fluorinated or less-fluorinated alkenes. For example, under conditions where N-bromobistrifluoromethylamine adds to various olefins, its reaction with this compound requires more drastic conditions and does not yield the expected 1:1 adduct. acs.org This indicates a lower reactivity towards certain radical species.

Radical difunctionalization is a powerful strategy for the simultaneous introduction of two new functional groups across a double bond. nih.govrsc.orgsioc-journal.cn These processes are often initiated by the addition of a radical to the alkene, generating a new carbon-centered radical which is then trapped. sioc-journal.cn While this strategy is highly effective for a wide range of unactivated alkenes, its application to perfluoroalkenes like this compound is not straightforward. The aforementioned resistance to certain radical additions suggests that the initial radical attack may be energetically unfavorable. acs.org The stability of the potential radical intermediate and the steric hindrance from the bulky trifluoromethyl groups can inhibit the reaction. Therefore, developing successful radical difunctionalization strategies for this compound would likely require highly reactive radical sources or photocatalytic systems capable of overcoming these hurdles.

Table 4: Comparative Radical Reactivity

| Alkene | Radical Source | Observation |

|---|---|---|

| Ethylene, Propene, etc. | N-bromobistrifluoromethylamine | High yield of 1:1 adducts under mild conditions. acs.org |

Cycloaddition Reactions

This compound participates in [2+3] cycloaddition reactions, a class of pericyclic reactions, particularly with 1,3-dipolar compounds like nitrones. These reactions are a significant method for synthesizing five-membered heterocyclic rings. The reaction of this compound with nitrones specifically leads to the formation of isoxazolidine rings. wikipedia.org Isoxazolidines are saturated five-membered heterocycles containing adjacent nitrogen and oxygen atoms.

Research has shown that the [2+3] cycloaddition of a mixture of (E)- and (Z)-octafluorobut-2-ene with a nitrone like (Z)-C,N-diphenylnitrone results in a mixture of two stereoisomeric cycloadducts. bibliotekanauki.pl Similarly, the reaction between this compound and C,N-diphenylnitrone at room temperature has been observed to readily produce the corresponding isoxazolidine cyclization products. fluorine1.ru Cycloadditions involving fluorinated alkenes, such as this compound, often proceed with high regioselectivity and stereoselectivity. bibliotekanauki.pl

The mechanism for these reactions, particularly with highly fluorinated alkenes, has been a subject of study. Computational analysis using Density Functional Theory (DFT) on the related reaction between C-arylnitrones and perfluoro-2-methylpent-2-ene suggests that despite the polar nature of the reactants, the reaction proceeds through a one-step mechanism rather than forming a zwitterionic intermediate. mdpi.com

Table 1: Example of [2+3] Cycloaddition with this compound

| Reactants | Dipole | Dipolarophile | Product Type | Finding |

| (Z)-C,N-Diphenylnitrone | Nitrone | Mixture of (E)/(Z)-Octafluorobut-2-ene | Isoxazolidines | Yields a mixture of two stereoisomeric cycloadducts. bibliotekanauki.pl |

Isomerization Phenomena in this compound

Due to the restricted rotation around the central carbon-carbon double bond, this compound exists as two geometric isomers: (E)-octafluorobut-2-ene (trans) and (Z)-octafluorobut-2-ene (cis). In the (E)-isomer, the trifluoromethyl groups are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.

These isomers are distinct chemical entities with unique physical properties. Commercially available this compound is often supplied as a mixture of the E and Z isomers, for example, in a 4:1 ratio. fluorine1.ru The interconversion between these isomers is not spontaneous under normal conditions but can be induced. Pathways for interconversion typically require energy input, such as heat, or the presence of a catalyst. While specific studies on the interconversion pathways of this compound are not extensively detailed in the provided literature, the general mechanisms for alkene isomerization (e.g., via radical pathways or catalyzed reactions that temporarily break the pi-bond) are the presumed routes.

Table 2: Geometric Isomers of this compound

| Isomer | Structure | Description |

| (E)-octafluorobut-2-ene | F₃C\ /FC=CF/ \CF₃ | The trifluoromethyl (CF₃) groups are on opposite sides of the double bond. |

| (Z)-octafluorobut-2-ene | F₃C\ /CF₃C=CF/ \F | The trifluoromethyl (CF₃) groups are on the same side of the double bond. |

The relative stability of the (E) and (Z) isomers of this compound is a key factor in their reactivity and prevalence. Generally, for disubstituted alkenes, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer due to reduced steric strain. The common availability of this compound as a mixture with the E-isomer predominating suggests it is the more stable form. fluorine1.ru

Environmental factors can influence the isomeric ratio. For instance, the presence of bases can lead to reactions that consume the isomers. The reaction of a 4:1 E/Z mixture of this compound with potassium tert-butylate results in the formation of both (E)- and (Z)-2-tert-butoxyperfluorobut-2-enes, indicating that both isomers are reactive under these conditions. fluorine1.ru In atmospheric chemistry, the degradation kinetics initiated by hydroxyl (OH) radicals have been studied for both isomers, with their reaction rates showing a non-Arrhenius temperature dependence. univ-orleans.fr High temperatures or the presence of certain catalysts can provide the necessary activation energy to overcome the rotational barrier and facilitate interconversion, leading to an equilibrium mixture.

Reactivity in Complex Chemical Systems

This compound exhibits distinct reactivity patterns in complex chemical environments, often driven by the high electrophilicity of its double bond, a characteristic feature of perfluorinated alkenes.

Organometallic Reactions: this compound reacts with low-valent metal complexes. For example, with bis(η-cyclo-octa-1,5-diene)palladium, it forms the conventional three-membered ring palladacyclopropane-type product, [[graphic omitted]F(CF₃)}(1,5-C₈H₁₂)]. rsc.org This demonstrates its ability to act as a ligand in organometallic systems.

Nucleophilic Attack and Polyfluoroalkylation: The compound is an effective polyfluoroalkylation agent. It undergoes efficient reactions with various perfluoroaromatic compounds, such as perfluoro-pyridine, -pyridazine, and -quinoline, to yield perfluoro-2-butyl derivatives. researchgate.net It also reacts with nitropentafluorobenzene and perfluorotoluene. researchgate.net These reactions highlight its susceptibility to nucleophilic attack, a common trait for electron-deficient fluorinated alkenes. researchgate.net

Reactivity Under Forcing Conditions: Compared to other fluoroolefins like hexafluoropropene, this compound is more resistant to dimerization by fluoride ions, requiring more forcing conditions to produce perfluoro-3,4-dimethylhex-3-ene. researchgate.net Similarly, its reaction with certain radical precursors, such as N-bromoperfluoromethanamine, requires more drastic conditions compared to less substituted olefins. acs.org

Atmospheric Chemistry: In the atmosphere, both (E)- and (Z)-isomers of this compound are subject to degradation, notably through reactions initiated by hydroxyl (OH) radicals. univ-orleans.fr The kinetics of this atmospheric oxidation are complex and play a role in its environmental persistence and transformation. univ-orleans.fr

Table 3: Reactivity of this compound in Various Systems

| System Type | Reactant/Condition | Product Type/Observation | Reference |

| Organometallic | Bis(η-cyclo-octa-1,5-diene)palladium | Palladacyclopropane derivative | rsc.org |

| Nucleophilic Aromatic Substitution | Perfluoro-pyridine, -pyridazine | Perfluoro-2-butyl aromatic derivatives | researchgate.net |

| Anion-induced Dimerization | Fluoride ion | Perfluoro-3,4-dimethylhex-3-ene (under forcing conditions) | researchgate.net |

| Radical Addition | N-bromoperfluoromethanamine | Requires drastic conditions | acs.org |

| Atmospheric | OH radicals | Atmospheric degradation products | univ-orleans.fr |

Advanced Applications in Materials Science and Industrial Engineering

Octafluorobut-2-ene as a Monomer in Fluoropolymer Development

As a monomer, this compound is a valuable building block for fluoropolymers, a class of polymers known for their exceptional thermal stability and chemical resistance. lookchem.com Its performance is often compared to that of major fluoromonomers like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP).

Synthesis of High-Performance Fluoropolymers

The polymerization of this compound contributes to the synthesis of fluoropolymers with robust characteristics. The carbon-fluorine bonds that dominate its structure are among the strongest in organic chemistry, which translates to polymers with high thermal stability, chemical inertness, and a low coefficient of friction. numberanalytics.comsubstech.com These polymers are suitable for applications demanding high performance, such as specialty coatings, seals, and chemically resistant linings. lookchem.com

The synthesis can be achieved through various methods, including plasma polymerization, where the monomer gas is energized to form a highly cross-linked polymer coating on a substrate. plasma.com This technique allows for the creation of thin, uniform films with desirable properties. Research has also explored the synthesis of perfluoroalkylpyridazine polymers by reacting this compound with tetrafluoropyridazine (B1595357) in the presence of caesium fluoride (B91410), yielding materials like perfluoro-4,5-di-s-butylpyridazine. core.ac.uk

Tailoring Material Properties through Polymerization

The properties of fluoropolymers derived from this compound can be precisely tailored by adjusting polymerization techniques and through copolymerization with other monomers. The choice of polymerization method—such as emulsion, suspension, or solution polymerization—can influence the final polymer's molecular weight, structure, and, consequently, its physical properties. numberanalytics.com

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for modifying material characteristics. mdpi.com By incorporating this compound into a polymer chain with other monomers, it is possible to create copolymers with a customized balance of properties, such as flexibility, melting point, and chemical resistance, to meet the specific demands of advanced applications. holscot.com The chemical structure and the ratio of the monomers in the polymer chain determine the final performance characteristics of the material. mdpi.com

Role as a Precursor for Specialty Fluorinated Compounds

Beyond polymerization, this compound serves as a critical starting material, or precursor, for the synthesis of other value-added fluorinated molecules, particularly oxiranes, which in turn are used to develop advanced materials.

Synthesis of Fluorinated Oxiranes

This compound is a direct precursor for the synthesis of 2,3-difluoro-2,3-bis-trifluoromethyl oxirane. google.com This transformation is an epoxidation reaction, where the double bond of the alkene is converted into an epoxide ring. A documented synthesis method involves reacting 1,1,1,2,3,4,4,4-octafluoro-but-2-ene with an oxidizing agent like sodium hypochlorite (B82951) in a suitable solvent system. google.com

For instance, in one process, this compound is gradually added to a cooled reactor containing acetonitrile, sodium hypochlorite, and sodium hydroxide. google.com After the reaction, the resulting crude product, 2,3-difluoro-2,3,-bis-trifluoromethyl-oxirane, is purified, yielding a high-purity final product. google.com These fluorinated oxiranes are stable and are themselves valuable intermediates for further chemical synthesis. nist.gov

Development of Polymeric Foams from Fluorinated Oxiranes

Fluorinated oxiranes, synthesized from precursors like this compound, have a key application in the production of polymeric foams, such as polyurethane and phenolic foams. google.com In this context, they function as nucleating agents. google.com

During the foaming process, a blowing agent creates gas-filled voids, or cells, within the polymer matrix. Nucleating agents provide the initial sites where these bubbles form. gabriel-chemie.comrsc.org By incorporating fluorinated oxiranes into a foamable composition—which includes the polymer precursor and a blowing agent—manufacturers can influence the foam's cellular structure. google.com The selection and concentration of the nucleating agent can determine whether the final foam has a fine structure with many small cells or a coarser structure with fewer, larger cells, thereby controlling properties like insulation capacity and mechanical strength. google.comrsc.org

Applications in Microfabrication Technologies

In the high-precision field of semiconductor manufacturing, this compound (specifically, its linear isomer, l-C4F8) is utilized as an etchant gas in plasma etching processes. electrochem.org Plasma etching is a critical step in microfabrication for creating the intricate circuits on silicon wafers.

Perfluorocarbon (PFC) gases are essential for the selective etching of dielectric materials like silicon dioxide (SiO₂). electrochem.orgmdpi.com The linear isomer of this compound has been investigated as a viable alternative to more common but higher Global Warming Potential (GWP) gases like octafluorocyclobutane (B90634) (c-C₄F₈). electrochem.org

Research demonstrates that l-C₄F₈ plasmas can effectively etch SiO₂ with high precision. electrochem.org Studies comparing its performance to other fluorocarbon gases show its utility. For instance, in dual-frequency plasma reactors, l-C₄F₈ exhibits a higher oxide etch rate than hexafluoropropene (B89477) (l-C₃F₆). electrochem.org Furthermore, recipes based on l-C₄F₈ show higher selectivity for etching silicon dioxide over silicon nitride and polysilicon compared to traditional c-C₄F₈-based processes. electrochem.org This high selectivity is crucial for preventing the underlying layers from being damaged during the etching of the target material.

The table below summarizes comparative research findings on the etching performance of linear this compound (l-C₄F₈) versus other common etchant gases.

| Feature | l-C₄F₈ | l-C₃F₆ | c-C₄F₈ |

| SiO₂ Etch Rate | ~7% higher than l-C₃F₆ electrochem.org | Lower than l-C₄F₈ electrochem.org | Lower than l-C₄F₈ in some conditions e-asct.org |

| Selectivity (SiO₂ vs. SiN) | Higher than c-C₄F₈ electrochem.org | Higher than c-C₄F₈ electrochem.org | Lower than l-C₄F₈ and l-C₃F₆ electrochem.org |

| Selectivity (SiO₂ vs. Poly-Si) | Higher than c-C₄F₈ electrochem.org | Higher than c-C₄F₈ electrochem.org | Lower than l-C₄F₈ and l-C₃F₆ electrochem.org |

| Selectivity (SiO₂ vs. Photoresist) | Lower than l-C₃F₆ electrochem.org | ~20% higher than l-C₄F₈ electrochem.org | Not directly compared in source |

| Global Warming Potential (GWP) | Significantly lower than c-C₄F₈ electrochem.org | Significantly lower than c-C₄F₈ electrochem.org | Very High electrochem.org |

Table based on findings from a study on SiO₂ etching characteristics. electrochem.org

These results indicate that linear this compound is a promising candidate for advanced microfabrication, offering effective etching performance while presenting a lower environmental impact compared to incumbent gases. electrochem.org

Table of Chemical Compounds

| Chemical Name | Formula / Abbreviation |

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

| 1,1,1,2,3,4,4,4-octafluoro-but-2-ene | |

| 2,3-difluoro-2,3-bis-trifluoromethyl oxirane | |

| Acetonitrile | |

| Argon | Ar |

| Caesium fluoride | |

| Hexafluoropropene | HFP, l-C₃F₆ |

| This compound | l-C₄F₈ |

| Octafluorocyclobutane | c-C₄F₈ |

| Oxygen | O₂ |

| Perfluoro-4,5-di-s-butylpyridazine | |

| Phenolic foams | |

| Photoresist | |

| Poly(trifluoromethyl methylene) | |

| Polysilicon | Poly-Si |

| Polyurethane | |

| Silicon dioxide | SiO₂ |

| Silicon nitride | SiN |

| Sodium hydroxide | |

| Sodium hypochlorite | |

| Tetrafluoroethylene | TFE |

| Tetrafluoropyridazine |

Etching Gas in Semiconductor Manufacturing

In the fabrication of integrated circuits and other semiconductor devices, precision is paramount. Dry etching processes are employed to create intricate patterns on silicon wafers, and the choice of etching gas is critical to achieving the desired results. Perfluorocarbon (PFC) compounds are frequently used for this purpose, particularly for etching silicon dioxide (SiO2) and silicon nitride (SiN). electrochem.org

This compound, specifically its linear isomer (l-C4F8), has been investigated as a viable etching gas. electrochem.org It serves as an alternative to more conventional gases like octafluorocyclobutane (c-C4F8), which has a high global warming potential (GWP). electrochem.org The effectiveness of an etching gas is often related to its C/F ratio; a higher ratio can lead to the formation of a fluorocarbon polymer film on non-target surfaces, enhancing selectivity. electrochem.org

Plasma Etching Processes

Plasma etching is a dry etching technique that utilizes a plasma, an ionized gas, to remove material. cityu.edu.hk In this process, this compound can be introduced into a plasma reactor where it dissociates into reactive species. cityu.edu.hkbham.ac.uk These reactive ions and radicals then interact with the substrate, selectively removing the desired material.

Research has shown that l-C4F8, when used in plasma etching, exhibits different characteristics compared to other fluorocarbons. For instance, in the etching of contact holes in silicon dioxide, a recipe based on l-C4F8 demonstrated a reverse RIE (Reactive Ion Etching) lag, where the etch rate was highest for smaller contact holes. electrochem.org The performance of this compound in these processes can be influenced by various parameters, including the gas mixture (often with oxygen and argon), pressure, and plasma power. electrochem.org

Table 1: Comparison of Etching Performance for l-C4F8 and l-C3F6

| Gas Chemistry | Oxide Etch Rate | Photo Resist (PR) Selectivity to Oxide |

|---|---|---|

| l-C4F8/O2/Ar | ~7% higher than l-C3F6 | Lower |

| l-C3F6/O2/Ar | Lower | ~20% higher than l-C4F8 |

Data derived from a study on partial etching of a 0.3µm contact hole in a PE-TEOS oxide film. electrochem.org

Contributions to Novel Refrigerant Formulations

The search for environmentally conscious refrigerants has been a significant driver of innovation in the chemical industry. azocleantech.comresearchgate.netmdpi.com Historically, refrigerants like chlorofluorocarbons (CFCs) were found to deplete the ozone layer, leading to their phasing out under the Montreal Protocol. azocleantech.com Their replacements, such as hydrofluorocarbons (HFCs), while not ozone-depleting, often have high global warming potentials. mdpi.com

This compound has been identified as a component in the development of new refrigerant mixtures. google.comhkfsd.gov.hktaxtmi.com The ideal modern refrigerant should have a low GWP, zero ozone depletion potential (ODP), and suitable thermodynamic properties for efficient heat transfer. researchgate.netmdpi.com Hydrofluoroolefins (HFOs), a class of compounds that includes this compound, are considered promising candidates because their double bond allows for faster atmospheric degradation, resulting in lower GWPs. azocleantech.comtaxtmi.com this compound is also known by the refrigerant designation R-1318my. chemeo.comnih.gov

Utility as a Heat Transfer Medium

Beyond refrigeration, this compound can be utilized as a heat transfer medium in various applications. google.comgoogle.com The properties that make it a good refrigerant—namely its ability to efficiently cycle between liquid and gas phases—also make it effective for transferring thermal energy. azocleantech.comgoogle.com Perfluorinated compounds, in general, are known for their high thermal stability and dielectric strength, making them suitable for use in demanding environments like electronics cooling. google.com

Application as a Foaming Agent

In the production of polymer foams, a foaming agent is required to create the cellular structure. Fluorocarbons have been used in this capacity due to their inertness and appropriate boiling points. This compound is among the compounds that can be used as a foaming agent. google.com

Intermediate for the Synthesis of Advanced Specialty Chemicals

This compound serves as a valuable building block in fluoroorganic synthesis. solubilityofthings.comfluorine1.rufluorine1.ru The presence of the double bond and multiple fluorine atoms allows for a variety of chemical transformations, leading to the production of more complex fluorinated molecules. solubilityofthings.comfluorine1.rufluorine1.ru These reactions can include nucleophilic additions and cyclizations. fluorine1.rufluorine1.ru The resulting specialty chemicals find use in a wide array of fields, from pharmaceuticals to advanced materials. solubilityofthings.com For example, it is a precursor in the synthesis of fluoropolymers, which are valued for their high thermal stability and chemical resistance. lookchem.com

Environmental Fate and Atmospheric Chemistry of Octafluorobut 2 Ene

Degradation Pathways in Environmental Compartments

The degradation of octafluorobut-2-ene in environmental compartments such as soil and water is significantly limited by its chemical stability. The pathways considered are primarily oxidative and hydrolytic processes.

In environmental compartments outside of the atmosphere, oxidative degradation of this compound is expected to be a very slow process. The high strength of the carbon-fluorine (C-F) bonds imparts exceptional resistance to chemical and thermal degradation. researchgate.netresearchgate.net The electron-withdrawing fluorine atoms also decrease the electron density of the carbon-carbon double bond, making it less susceptible to attack by electrophilic oxidants commonly found in soil and water.

Studies on the ozonolysis of perfluoroalkenes, such as hexafluoropropylene, have shown that the reaction rates are generally slow. researchgate.net By extension, the reaction of this compound with ozone in aquatic or soil environments is not considered a significant degradation pathway.

Atmospheric Reactivity and Photochemistry

The primary sink for this compound released into the environment is the atmosphere, where it can undergo reactions with photochemically generated species and interact with solar radiation.

The dominant degradation pathway for this compound in the troposphere is its reaction with the hydroxyl radical (•OH). This reaction proceeds via the electrophilic addition of the •OH radical to the carbon-carbon double bond. The rate of this reaction has been experimentally determined for both the trans-(E) and cis-(Z) isomers of this compound.

The reaction rate constants are temperature-dependent and are crucial for calculating the atmospheric lifetime of the compound. Research has shown that the trans-isomer reacts more quickly with •OH radicals than the cis-isomer. Based on these reaction rates, the atmospheric lifetimes (τ) for the isomers have been estimated, assuming a global average •OH concentration of 1.0 x 10⁶ molecules cm⁻³. The atmospheric lifetime for trans-CF₃CF=CFCF₃ is estimated to be 21 days, while for the cis-isomer, it is estimated to be 34 days. docbrown.info

Interactive Table: OH Radical Reaction Rate Constants and Atmospheric Lifetimes for this compound Isomers

| Isomer | Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (days) | Source |

|---|---|---|---|---|---|

| trans-Octafluorobut-2-ene | 230-370 | k = 7.50 x 10⁻¹⁴ (T/298)¹·⁶⁸ exp(612/T) | 5.45 x 10⁻¹⁴ | 21 | docbrown.infomasterorganicchemistry.com |

Direct photolytic decomposition (photolysis) occurs when a molecule absorbs solar radiation of sufficient energy to break its chemical bonds. For organic compounds in the troposphere, this requires significant absorption of radiation at wavelengths greater than 290 nm.

Simple, non-conjugated alkenes, like this compound, typically exhibit maximum UV absorption (λmax) at wavelengths in the vacuum ultraviolet region (around 170-180 nm). pku.edu.cn This is well below the actinic range of solar radiation that penetrates the lower atmosphere. Therefore, direct photolysis is not a significant atmospheric removal process for this compound.

Modeling and Assessment of Environmental Persistence

Based on the available data, the atmospheric lifetime of this compound is on the order of weeks, governed by its reaction with hydroxyl radicals. docbrown.info While this atmospheric lifetime is shorter than that of many highly persistent organic pollutants like perfluoroalkanes, the compound's high stability against hydrolysis, oxidation in soil and water, and direct photolysis indicates it would be extremely persistent if partitioned into other environmental compartments. researchgate.net

Bio-geochemical Cycling Considerations

The bio-geochemical cycle encompasses the pathways and transformations of chemical substances through the Earth's biotic (living organisms) and abiotic (atmosphere, hydrosphere, lithosphere) compartments. For synthetic compounds like this compound, understanding these pathways is crucial for assessing their environmental impact. Due to a lack of direct research on the bio-geochemical cycling of this compound, its behavior is largely inferred from studies on analogous short-chain per- and polyfluoroalkyl substances (PFAS) and other fluorinated alkenes.

Persistence and Transformation:

Short-chain perfluoroalkyl acids (PFAAs), which share the characteristic of high fluorination with this compound, are known for their extreme persistence in the environment. nih.gov They are resistant to both biotic and abiotic degradation under typical environmental conditions. nih.gov The carbon-fluorine bond is exceptionally strong, making microbial or enzymatic cleavage very difficult. While some microorganisms have been shown to biodegrade certain polyfluorinated compounds, the process is generally slow and inefficient for heavily fluorinated substances. nih.govresearchgate.net It is therefore anticipated that this compound would exhibit significant persistence in various environmental compartments.

Metabolic activation of adjacent, non-fluorinated parts of a molecule can sometimes facilitate the biodegradation of fluorinated compounds. mdpi.com However, as a perfluorinated compound, this compound lacks such sites for initial enzymatic attack, further suggesting a high resistance to microbial degradation. nih.gov

Transport and Mobility:

The movement of this compound through the environment will be governed by its physical and chemical properties. Short-chain PFAS, for instance, generally exhibit high mobility in soil and water. nih.gov This mobility can lead to the contamination of water resources. nih.gov

The sorption of PFAS to soil and sediment is influenced by factors such as the organic matter content of the soil and the chain length of the PFAS molecule. researchgate.netnih.gov Shorter-chain compounds tend to be less sorptive and therefore more mobile. researchgate.net Given its relatively short carbon chain, it is plausible that this compound would have limited sorption to soil and sediment, enhancing its potential for transport in aqueous environments.

Atmospheric transport is another significant pathway for the distribution of some fluorinated compounds. Volatile precursors can undergo long-range atmospheric transport and subsequently degrade to form more persistent PFAAs in remote regions like the Arctic. nih.govmit.edu While the atmospheric fate of this compound is not fully elucidated, its volatility could contribute to its distribution far from its sources.

Bioaccumulation:

The potential for a substance to accumulate in living organisms is a critical aspect of its bio-geochemical cycle. Generally, long-chain PFAS have shown a greater potential for bioaccumulation than their short-chain counterparts. researchgate.net While data on this compound is not available, its shorter chain length might suggest a lower bioaccumulation potential compared to larger perfluorinated molecules. However, even short-chain PFAS are not entirely devoid of bioaccumulative tendencies.

Inferred Bio-geochemical Behavior of this compound

| Process | Inferred Behavior for this compound | Basis of Inference |

| Biodegradation | Likely to be very slow to negligible. | High strength of the C-F bond; lack of non-fluorinated sites for enzymatic attack; general resistance of highly fluorinated compounds to microbial degradation. nih.govmdpi.com |

| Abiotic Degradation | Expected to be highly resistant to hydrolysis and photolysis. | General stability of perfluorinated compounds. nih.gov |

| Mobility in Soil | Expected to be high. | Analogy with short-chain PFAS which show high mobility in soil and water. nih.gov |

| Sorption to Sediment | Expected to be low. | Shorter-chain PFAS exhibit lower sorption coefficients. researchgate.net |

| Atmospheric Transport | Potential for long-range transport. | Volatility of the compound and known atmospheric transport of other volatile fluorinated precursors. nih.govmit.edu |

| Bioaccumulation | Likely lower than long-chain PFAS, but not insignificant. | General trend of decreasing bioaccumulation with shorter chain length in PFAS. researchgate.net |

Spectroscopic Characterization and Theoretical Investigations

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the detailed analysis of octafluorobut-2-ene's molecular structure and for monitoring its chemical transformations.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. wikipedia.org

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable insights into the structure of fluorine-containing molecules. lcms.cz The large chemical shift dispersion, spanning approximately 800 ppm, minimizes the probability of peak overlap and facilitates the analysis of complex spectra. wikipedia.orglcms.cz

In this compound, which exists as cis (Z) and trans (E) isomers, ¹⁹F NMR can be used to distinguish between these conformers. The chemical shifts of the fluorine nuclei in the trifluoromethyl (CF₃) groups and the vinylic fluorine atoms are distinct for each isomer due to their different spatial arrangements and through-space interactions. For instance, analysis of a commercial mixture of this compound revealed an 82/18 mixture of the trans and cis isomers, respectively. researchgate.net

The coupling constants between fluorine nuclei (¹⁹F-¹⁹F coupling) are also a rich source of structural information. wikipedia.org These couplings, which can occur over two, three, four, or even five bonds, are generally larger than proton-proton couplings and provide information about the connectivity and stereochemistry of the molecule. wikipedia.org For this compound, the coupling patterns between the CF₃ groups and the vinylic fluorines, as well as between the vinylic fluorines themselves, are characteristic of the cis and trans configurations.

Table 1: General Characteristics of ¹⁹F NMR Spectroscopy

| Feature | Description | Reference |

|---|---|---|

| Nuclear Spin (I) | 1/2 | wikipedia.org |

| Natural Abundance | 100% | wikipedia.org |

| Gyromagnetic Ratio | High | wikipedia.org |

| Sensitivity | High (third most receptive after ¹H and ³H) | wikipedia.org |

| Chemical Shift Range | ~800 ppm | wikipedia.org |

| ¹⁹F-¹⁹F Coupling | Commonly observed over multiple bonds (²J, ³J, ⁴J, ⁵J) | wikipedia.org |

Mass spectrometry (MS) is a crucial analytical technique for identifying the products of chemical reactions involving this compound and for understanding its fragmentation behavior under ionization. google.com The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov

Studies on electron attachment to this compound have shown that both dissociative and non-dissociative processes can occur. bham.ac.uk The fragmentation patterns observed in the mass spectrum provide a fingerprint for the molecule and can be used to identify it in complex mixtures. The fragmentation of the molecular ion (C₄F₈⁺) can lead to various smaller fluorocarbon ions, and the relative abundances of these fragment ions are characteristic of the parent molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical and Computational Studies

Theoretical methods, particularly quantum chemical calculations, complement experimental studies by providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. mdpi.com It has been successfully applied to study fluorinated compounds, offering insights that are often difficult to obtain through experiments alone. bham.ac.uk

DFT calculations have been employed to study the structural properties of both the neutral and anionic forms of the cis and trans isomers of this compound. researchgate.net These calculations can accurately predict molecular geometries, bond lengths, and bond angles, which are in good agreement with experimental data where available.

Theoretical studies have shown that for many fluorinated alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to lower molecular energy. mdpi.com DFT calculations can quantify this energy difference. For this compound, G3(MP2) calculations, a high-accuracy composite method, have been used to determine the electron affinities of the trans and cis isomers. researchgate.net The calculated electron affinity for the trans isomer was found to be 0.74 eV. researchgate.net Such calculations are crucial for understanding the electron attachment and detachment kinetics of the molecule. researchgate.net

Functionals like ωB97X-D, when used with large basis sets, have been shown to accurately reproduce the structural and energetic parameters of fluorinated species containing C-C double bonds. researchgate.net These theoretical approaches are invaluable for pre-screening and designing new materials with desired properties. researchgate.net

Table 2: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄F₈ | nist.gov |

| Molecular Weight | 200.03 g/mol | nih.gov |

| Exact Mass | 199.98722530 Da | nih.gov |

| IUPAC Name (E-isomer) | (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | nih.gov |

| IUPAC Name (Z-isomer) | (Z)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | nih.gov |

Density Functional Theory (DFT) Applications

Calculation of Electron Affinities

The electron affinity (EA) of a molecule, which is the energy released when an electron is added to a neutral species, is a key parameter in understanding its potential to form negative ions. For this compound, both experimental and computational studies have been conducted to determine the EAs of its cis and trans isomers.

Electron attachment and detachment kinetics for a mixture of trans and cis 2-C₄F₈ (82%/18%) were studied over a temperature range of 298-487 K. researchgate.net At higher temperatures, thermal electron detachment from the parent anions becomes significant. researchgate.net These kinetic data allowed for the experimental determination of the electron affinity for the more abundant trans isomer. researchgate.net

Computational methods, such as the G3(MP2) compound method, have also been employed to calculate the electron affinities. researchgate.netresearchgate.net These calculations provide theoretical values that can be compared with experimental findings. The G3(MP2) calculation yielded an EA of 0.74 eV for trans-2-C₄F₈. researchgate.netresearchgate.net While kinetic data were insufficient to derive a reliable experimental value for the cis isomer, G3(MP2) calculations indicate its EA is 0.017 eV greater than that of the trans isomer. researchgate.netresearchgate.net

Table 1: Experimental and Calculated Electron Affinities (EA) of this compound Isomers

| Isomer | Experimental EA (eV) | Calculated EA (G3(MP2)) (eV) | Reference |

|---|---|---|---|

| trans-Octafluorobut-2-ene | 0.79 ± 0.06 | 0.74 | researchgate.netresearchgate.netresearchgate.net |

| cis-Octafluorobut-2-ene | Not reliably determined | ~0.757 (0.74 + 0.017) | researchgate.netresearchgate.netresearchgate.net |

Prediction of Reaction Energetics and Transition States

Computational chemistry is instrumental in predicting the energetics of chemical reactions, including activation energies and the structures of transition states. rsc.org For fluorocarbons, these predictions help elucidate reaction mechanisms and selectivity. umd.edunist.gov

Density Functional Theory (DFT) calculations, for example, can be used to interrogate potential reaction pathways. thieme-connect.de In studies of C–F bond activation, DFT has been used to map out potential energy surfaces, identifying transition states and intermediates. rsc.org For instance, in the reaction of main group nucleophiles with fluorocarbons, DFT calculations showed that the transition state can be stabilized by interactions between the reagent's metal centers and fluorine atoms on the fluorocarbon. thieme-connect.de

The energetics of atmospheric reactions have also been studied. The reaction of this compound with the hydroxyl (OH) radical shows complex temperature dependence (non-Arrhenius behavior), which has been investigated to understand its atmospheric lifetime. univ-orleans.frresearchgate.net Furthermore, the unimolecular cis-trans isomerization of fluorinated butenes has been studied, with activation energies measured to provide direct evidence for the destabilization of the C=C double bond by fluorine substitution. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.netacs.org By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, from conformational changes to the dynamics of chemical reactions. researchgate.netuevora.pt

While specific MD simulation studies focusing solely on this compound are not prevalent in the reviewed literature, the methodology is widely applied to perfluorinated compounds. researchgate.netacs.orgresearchgate.netuevora.pt Such simulations are used to investigate liquid-vapor interface properties, surface tension, and the structure of liquids under various conditions. acs.orgresearchgate.netuevora.pt For perfluoroalkanes, MD simulations have successfully predicted densities and enthalpies of vaporization that agree well with experimental data. researchgate.net Applying MD to this compound could provide molecular-level insights into its behavior in different environments, the dynamics of its interaction with surfaces, and the formation of aggregates. pnas.org

Modeling of Reaction Mechanisms and Pathways

Understanding the detailed mechanisms of chemical reactions is a primary goal of chemical research. For this compound, various reaction pathways have been investigated and modeled.

Fluoride (B91410) Ion-Initiated Reactions: this compound is known to undergo oligomerization initiated by fluoride ions, although it is more difficult to dimerize under these conditions than hexafluoropropene (B89477). researchgate.netacs.org However, it participates efficiently in polyfluoroalkylation reactions with various polyfluoro-aromatic compounds. researchgate.net

Reactions with OH Radicals: The reaction of this compound with hydroxyl (OH) radicals is significant for atmospheric chemistry. Modeling studies show this reaction can proceed via OH addition to the double bond or through H-atom abstraction, although addition is generally the dominant pathway for alkenes. researchgate.netredalyc.org The kinetics of these reactions are complex and have been fitted to non-Arrhenius equations to better describe their temperature dependence. univ-orleans.fr

Cycloaddition Reactions: this compound can participate in [2+3] cycloaddition reactions with dipoles like nitrones, leading to the formation of stereoisomeric isoxazolidine (B1194047) products.

Ionization Studies and Electron Attachment Processes

The interaction of this compound with low-energy electrons is a critical process, particularly in plasma environments where it is used for etching. researchgate.net These interactions can lead to the formation of transient negative ions through electron attachment. researchgate.netbham.ac.uk

Investigations using time-of-flight mass spectrometry show that this compound captures thermal energy electrons to form long-lived parent negative ions (2-C₄F₈⁻*). researchgate.net The yield of these parent negative ions is significantly larger than that of fragment ions. researchgate.net The attachment cross-sections exhibit distinct negative ion resonances at specific electron energies, including near 0.0 eV, 0.18 eV, and 0.59 eV. researchgate.net

Dissociative Electron Attachment

Dissociative electron attachment (DEA) is a process where a molecule captures an electron to form a temporary negative ion, which then spontaneously fragments into a neutral radical and a stable negative ion. researchgate.netepj.org While the primary process for this compound is the formation of a long-lived parent anion, fragmentation does occur. researchgate.netresearchgate.net

Studies of perfluorocarbons show that DEA is often mediated by core-excited resonances at higher electron energies. researchgate.netnih.gov For 2-C₄F₈, fragmentation patterns indicate that decomposition can proceed via multiple bond cleavages and molecular rearrangements. researchgate.net

Table 2: Observed Ionic Products from Electron Attachment to Perfluorocarbons (including 2-C₄F₈)

Fragmentation studies on a series of perfluorocarbons, including 2-C₄F₈, have identified several common fragment ions. The table below lists some of the fragment ions that can result from the dissociative electron attachment process in related perfluorocarbon systems. The process often involves the cleavage of C-C and C-F bonds.

| Fragment Ion | Formation Process | Reference |

|---|---|---|

| C₃F₅⁻ | Fragmentation | researchgate.net |

| C₂F₃⁻ | Fragmentation | researchgate.net |

| CF₃⁻ | Fragmentation | researchgate.net |

| F⁻ | Fragmentation | researchgate.netresearchgate.net |

Note: The appearance of specific fragments from 2-C₄F₈ is part of a broader study on C₄Fₓ systems, and direct fragmentation branching ratios for 2-C₄F₈ alone are not detailed in the referenced abstracts. researchgate.netresearchgate.net

Formation of Negative Ions and Parent Anions

The interaction of low-energy electrons with this compound (2-C₄F₈) leads to the formation of negative ions through electron attachment processes. researchgate.net This perfluorocarbon is notable for its ability to capture thermal energy electrons to form long-lived parent negative ions. researchgate.net The formation of these ions can occur via non-dissociative and dissociative electron attachment. researchgate.net

In non-dissociative attachment, the molecule captures an electron to form a transient parent anion, 2-C₄F₈⁻. Studies have shown that this compound readily forms these parent negative ions, particularly at electron energies close to 0 eV. researchgate.netresearchgate.net The lifetime of this metastable parent anion (2-C₄F₈⁻) has been measured to be approximately 10 x 10⁻⁶ seconds. researchgate.net Research conducted using a flowing-afterglow Langmuir-probe (FALP) apparatus confirmed that only parent anions were formed during the attachment process over a temperature range of 298-487 K. researchgate.net

Dissociative electron attachment is a process where the transient negative ion spontaneously breaks apart into a stable negative ion fragment and a neutral radical. For this compound, investigations have identified several fragment ions. Anion yields as a function of electron energy show resonance peaks in the 0–2 eV and 4–6 eV ranges. researchgate.net Fragmentation patterns suggest that multiple decomposition pathways proceed from common negative ion states of C₄Fₓ⁻* (where x=8). researchgate.net Fragment ions observed result from both direct cleavage of bonds and molecular rearrangement. researchgate.net

The primary negative ions formed from this compound upon electron impact are summarized in the table below.

Table 1: Negative Ions Formed from this compound

| Ion Formula | Ion Type | Formation Process | Electron Energy Range |

|---|---|---|---|

| 2-C₄F₈⁻* | Parent Anion | Non-dissociative Electron Attachment | ~0 eV |

| C₃F₅⁻ | Fragment Anion | Dissociative Electron Attachment | Not specified |

| C₂F₃⁻ | Fragment Anion | Dissociative Electron Attachment | Not specified |

| Other C₄Fₓ⁻* fragments | Fragment Anions | Dissociative Electron Attachment | 4-6 eV |

This table is generated based on data from available research findings. researchgate.netresearchgate.net

Ionization Efficiency Curves for Positive and Negative Species

Ionization efficiency curves are graphs that show the ion current of a specific mass-to-charge ratio as a function of the energy of the ionizing electrons. These curves are crucial for determining the appearance potentials of ions, which is the minimum energy required to form them.

Negative Species:

For negative ions of this compound, ionization efficiency curves (often termed anion yield curves or attachment cross-section curves in this context) reveal distinct resonance structures. researchgate.netresearchgate.net Unlike ionization mass spectrometry where cross-sections are typically low at the threshold and flat over a wide energy range, electron attachment resonances are often sharp and well-defined. researchgate.net

Studies using a double focusing sector field mass spectrometer and a trochoidal electron monochromator have recorded anion yields as a function of electron energy for 2-C₄F₈. researchgate.net The results show that the formation of the parent anion, 2-C₄F₈⁻, is most efficient at near-zero electron energies (~0 eV). researchgate.net Additional resonance peaks for fragment ions are observed in the 4-6 eV range. researchgate.net The sharpness of these resonance peaks allows for the precise determination of the energies at which specific fragmentation processes occur. From the appearance onsets of some fragment ions, thermochemical data such as the electron affinity (E.A.) of radical fragments have been determined. researchgate.net For instance, the electron affinities for C₂F₃ and C₃F₅ have been estimated from such measurements. researchgate.net

Positive Species:

While detailed ionization efficiency curves for positive ions of this compound are less extensively discussed in the provided context, full scan mass spectroscopy has been performed on the compound. researchgate.netnist.gov This technique involves bombarding the molecule with higher energy electrons (typically 70 eV) to produce positive ions through electron ionization. The resulting mass spectrum shows the relative abundance of various positively charged fragments. The appearance potentials derived from ionization efficiency curves for these positive ions can be used to calculate bond dissociation energies and heats of formation for the molecule and its fragments. researchgate.net

The table below summarizes the types of data obtained from ionization efficiency studies of this compound.

Table 2: Data from Ionization Efficiency Studies of this compound

| Ion Type | Curve Type | Key Findings |

|---|---|---|

| Negative Ions (e.g., 2-C₄F₈⁻, C₃F₅⁻) | Anion Yield / Attachment Cross Section | Sharp resonance peaks at specific electron energies (~0 eV for parent ion, 4-6 eV for fragments). researchgate.net |